

In-Depth Technical Guide: The Tetrapeptide H-Leu-Ser-Lys-Leu-OH

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Compound of Interest		
Compound Name:	H-Leu-Ser-Lys-Leu-OH	
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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the tetrapeptide **H-Leu-Ser-Lys-Leu-OH**, including its chemical identity, biological activity, and relevant experimental protocols. This information is intended to support research and development efforts in fields such as pharmacology, biochemistry, and drug discovery.

Nomenclature and Chemical Identity

The tetrapeptide with the sequence Leucyl-Seryl-Lysyl-Leucine is a biologically active molecule with potential therapeutic applications. Its unique structure and properties are defined by its specific amino acid sequence and chemical modifications.

CAS Number: 162559-45-7[1][2][3]

Synonyms:

- LSKL[1]
- TSP-1[1]
- H-LSKL-OH

Quantitative Data Summary



The fundamental physicochemical properties of **H-Leu-Ser-Lys-Leu-OH** are summarized in the table below. These values are crucial for experimental design, including solution preparation, dosage calculations, and analytical method development.

Property	Value	
Molecular Formula	C21H41N5O6	
Molecular Weight	459.58 g/mol	
Sequence	(L)-Leucyl-(L)-Seryl-(L)-Lysyl-(L)-Leucine	
Physical Form	Typically a powder	
Storage	Recommended at -20°C for long-term stability[2]	

Biological Activity and Therapeutic Potential

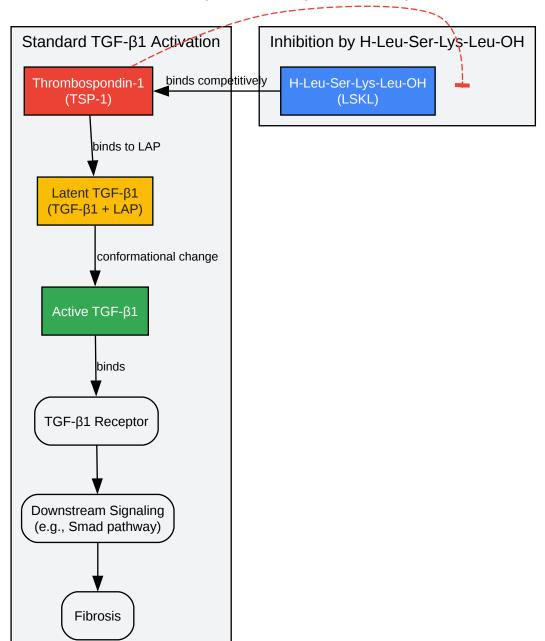
H-Leu-Ser-Lys-Leu-OH is recognized as an inhibitor of Transforming Growth Factor-beta 1 (TGF- β 1) activation.[3] It functions as a latency-associated peptide (LAP) mimic, specifically targeting the amino terminus of LAP.[3] By binding to Thrombospondin-1 (TSP-1), **H-Leu-Ser-Lys-Leu-OH** can block the release of active TGF- β 1 from its latent complex. This mechanism is significant as TGF- β 1 is a key mediator in fibrosis and other pathological processes.

The inhibitory action of **H-Leu-Ser-Lys-Leu-OH** on TGF-β1 signaling has been shown to prevent the progression of hepatic damage and fibrosis.[3] This makes the peptide a subject of interest for developing therapies against liver diseases and potentially other fibrotic conditions.

TGF-β1 Inhibition Signaling Pathway

The following diagram illustrates the mechanism of TGF- β 1 activation and the inhibitory role of **H-Leu-Ser-Lys-Leu-OH**.





Mechanism of TGF-β1 Inhibition by H-Leu-Ser-Lys-Leu-OH

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Mechanism of TGF-β1 Inhibition by H-Leu-Ser-Lys-Leu-OH

Experimental Protocols

The following sections provide detailed methodologies for the synthesis, purification, and invivo evaluation of **H-Leu-Ser-Lys-Leu-OH**.



Solid-Phase Peptide Synthesis (SPPS)

Solid-phase peptide synthesis is the standard method for producing **H-Leu-Ser-Lys-Leu-OH**. The Fmoc/tBu strategy is commonly employed.

Materials:

- Fmoc-Leu-Wang resin
- Fmoc-protected amino acids: Fmoc-Lys(Boc)-OH, Fmoc-Ser(tBu)-OH, Fmoc-Leu-OH
- Coupling agent: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
- Base: DIPEA (N,N-Diisopropylethylamine)
- Deprotection agent: 20% piperidine in DMF (N,N-Dimethylformamide)
- Cleavage cocktail: Trifluoroacetic acid (TFA), triisopropylsilane (TIS), and water (e.g., 95:2.5:2.5 v/v/v)
- · Solvents: DMF, Dichloromethane (DCM), Diethyl ether

Procedure:

- Resin Swelling: Swell the Fmoc-Leu-Wang resin in DMF for 1 hour in a reaction vessel.
- Fmoc Deprotection: Remove the Fmoc protecting group from the resin-bound Leucine by treating with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF.
- Amino Acid Coupling:
 - Dissolve the next amino acid in the sequence (Fmoc-Lys(Boc)-OH) in DMF.
 - Add the coupling agent (HBTU) and base (DIPEA) to activate the amino acid.
 - Add the activated amino acid solution to the resin and allow it to react for 2 hours.
 - Monitor the coupling reaction completion using a Kaiser test.



- Wash the resin with DMF.
- Repeat Cycles: Repeat the deprotection and coupling steps for the subsequent amino acids (Fmoc-Ser(tBu)-OH and Fmoc-Leu-OH) in the correct sequence.
- Cleavage and Deprotection: After the final amino acid is coupled, wash the resin with DCM and dry it. Treat the resin with the cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove the side-chain protecting groups (Boc and tBu).
- Precipitation and Collection: Filter the resin and precipitate the crude peptide by adding cold diethyl ether. Centrifuge the mixture to pellet the peptide, decant the ether, and dry the peptide pellet under vacuum.

Purification and Analysis

The crude peptide is purified using reverse-phase high-performance liquid chromatography (RP-HPLC).

Materials:

- RP-HPLC system with a C18 column
- Solvent A: 0.1% TFA in water
- Solvent B: 0.1% TFA in acetonitrile
- Lyophilizer

Procedure:

- Dissolution: Dissolve the crude peptide in a minimal amount of Solvent A.
- Injection and Elution: Inject the dissolved peptide onto the C18 column. Elute the peptide using a linear gradient of Solvent B (e.g., 5% to 95% over 30 minutes).
- Fraction Collection: Collect fractions corresponding to the major peak detected by UV absorbance (typically at 214 nm or 280 nm).



- Purity Analysis: Analyze the purity of the collected fractions by analytical HPLC.
- Lyophilization: Pool the pure fractions and freeze-dry them to obtain the final purified peptide as a white powder.
- Characterization: Confirm the identity of the final product by mass spectrometry to verify the correct molecular weight.

In-Vivo Evaluation of Anti-Fibrotic Activity

This protocol is based on a study evaluating the effect of **H-Leu-Ser-Lys-Leu-OH** on dimethylnitrosamine (DMN)-induced liver fibrosis in rats.[3]

Experimental Design:

- Animal Model: Male Sprague-Dawley rats.
- Induction of Fibrosis: Administer DMN (10 mg/kg) via intraperitoneal (i.p.) injection for 3 consecutive days a week for 4 weeks.
- Treatment Group: Administer **H-Leu-Ser-Lys-Leu-OH** (100 μ g/0.5 mL) daily via i.p. injection for 4 weeks, concurrently with DMN treatment.[3]
- Control Groups: Include a vehicle control group and a DMN-only group.

Outcome Measures:

- Liver Histology: At the end of the study, sacrifice the animals and collect liver tissues. Perform histological staining (e.g., Masson's trichrome) to assess the degree of fibrosis.
- Biochemical Markers: Analyze serum levels of liver enzymes (e.g., ALT, AST) and markers of fibrosis (e.g., hydroxyproline).
- Gene and Protein Expression: Analyze the expression of pro-fibrotic genes and proteins (e.g., TGF-β1, collagen type I) in liver tissue using techniques such as qPCR and Western blotting.

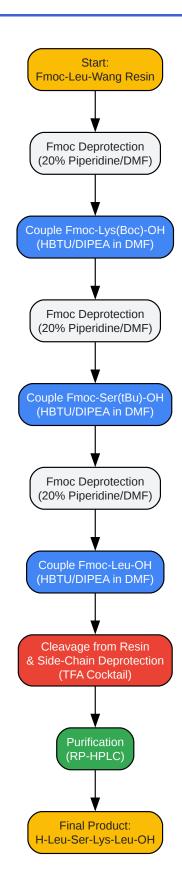
Workflow Visualizations



Solid-Phase Peptide Synthesis (SPPS) Workflow

The following diagram outlines the key steps in the solid-phase synthesis of **H-Leu-Ser-Lys-Leu-OH**.





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Solid-Phase Peptide Synthesis Workflow for H-Leu-Ser-Lys-Leu-OH



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